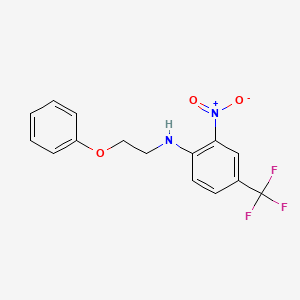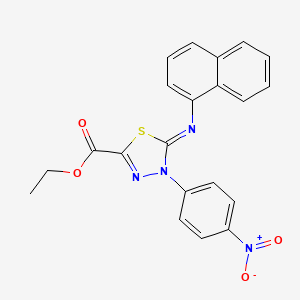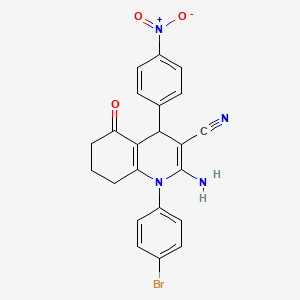![molecular formula C12H14N4O7 B11533335 4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine](/img/structure/B11533335.png)
4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine is a chemical compound with the molecular formula C10H10N4O7 This compound is characterized by the presence of a morpholine ring attached to a 2,4,6-trinitrophenyl group via an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine typically involves the reaction of 2,4,6-trinitrophenyl ethyl bromide with morpholine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro groups on the phenyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines such as piperidine, n-butylamine, and benzylamine, often in a solvent like benzene.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of nitro groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the morpholine ring.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phenyl derivatives depending on the nucleophile used.
Reduction: The major products are the corresponding amino derivatives of the compound.
Oxidation: The major products are N-oxides of the morpholine ring.
Wissenschaftliche Forschungsanwendungen
4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound potentially useful as an antimicrobial or anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrophenol (TNP):
2,4,6-Trinitrotoluene (TNT): Another compound with the trinitrophenyl group, commonly known for its explosive properties.
4-(2,4,6-Trinitrophenyl)morpholine: Similar to 4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine but without the ethyl linker.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the trinitrophenyl group connected via an ethyl linker.
Eigenschaften
Molekularformel |
C12H14N4O7 |
|---|---|
Molekulargewicht |
326.26 g/mol |
IUPAC-Name |
4-[2-(2,4,6-trinitrophenyl)ethyl]morpholine |
InChI |
InChI=1S/C12H14N4O7/c17-14(18)9-7-11(15(19)20)10(12(8-9)16(21)22)1-2-13-3-5-23-6-4-13/h7-8H,1-6H2 |
InChI-Schlüssel |
KSZVKJDRVNASKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N'-(4-methylbenzene-1,3-diyl)bis{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}](/img/structure/B11533285.png)
![2-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533301.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11533307.png)
![N-(3-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)pentanamide](/img/structure/B11533309.png)

![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11533318.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11533320.png)
![2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B11533327.png)
![N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B11533337.png)
![4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11533338.png)
![4-bromo-N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]benzamide](/img/structure/B11533342.png)
